5-Iodo-4,6-dimethylpyridine-3-carboxamide 5-Iodo-4,6-dimethylpyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660596
InChI: InChI=1S/C8H9IN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12)
SMILES: CC1=C(C(=NC=C1C(=O)N)C)I
Molecular Formula: C8H9IN2O
Molecular Weight: 276.07 g/mol

5-Iodo-4,6-dimethylpyridine-3-carboxamide

CAS No.:

Cat. No.: VC13660596

Molecular Formula: C8H9IN2O

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-4,6-dimethylpyridine-3-carboxamide -

Specification

Molecular Formula C8H9IN2O
Molecular Weight 276.07 g/mol
IUPAC Name 5-iodo-4,6-dimethylpyridine-3-carboxamide
Standard InChI InChI=1S/C8H9IN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12)
Standard InChI Key IOXOTMJPMMAJOS-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1C(=O)N)C)I
Canonical SMILES CC1=C(C(=NC=C1C(=O)N)C)I

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 5-iodo-4,6-dimethylpyridine-3-carboxamide is C₈H₉IN₂O, with a molecular weight of 276.07 g/mol. Its IUPAC name, 5-iodo-4,6-dimethylpyridine-3-carboxamide, reflects the substitution pattern: iodine at position 5, methyl groups at positions 4 and 6, and a carboxamide group at position 3. The compound’s planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing iodine atom enhances reactivity in electrophilic substitutions.

Key Structural Features:

  • SMILES: CC1=C(C(=NC=C1C(=O)N)C)I

  • InChIKey: IOXOTMJPMMAJOS-UHFFFAOYSA-N

  • Topological Polar Surface Area: 61.6 Ų (indicative of moderate hydrogen-bonding capacity).

Physicochemical Properties

The compound’s solubility profile is influenced by its polar carboxamide group and hydrophobic methyl/iodine substituents. It exhibits limited solubility in water but dissolves in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). LogP calculations predict a value of ~2.1, suggesting moderate lipophilicity suitable for membrane permeability in drug design.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-iodo-4,6-dimethylpyridine-3-carboxamide involves two primary steps: iodination of a pre-functionalized pyridine derivative followed by amide formation.

Iodination

A dimethylpyridine precursor undergoes electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). This step achieves regioselective iodination at position 5 due to the directing effects of the methyl groups.

Amide Formation

The iodinated intermediate is treated with ammonium carbonate or gaseous ammonia under reflux conditions to convert the carboxylic acid (or ester) group into a carboxamide. Continuous flow reactors are employed industrially to enhance yield (typically 75–85%) and purity (>95%).

Optimization Strategies

  • Catalytic Systems: Palladium catalysts accelerate coupling reactions during functionalization.

  • Green Chemistry: Solvent-free mechanochemical methods reduce waste generation.

Applications in Research and Industry

Organic Synthesis

The iodine atom serves as a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Replaces iodine with aryl/vinyl groups using Pd(PPh₃)₄.

  • Nucleophilic Substitution: Reacts with amines or thiols to form C–N or C–S bonds.

Reactivity and Derivative Formation

Substitution Reactions

Reaction TypeReagentsProductsYield (%)
NucleophilicNaN₃, DMF5-Azido derivative82
CouplingPd(dba)₂, ArB(OH)₂Biaryl derivatives75

Reduction and Oxidation

  • Carboxamide Reduction: LiAlH₄ reduces the amide to a primary amine (–CH₂NH₂).

  • Iodine Oxidation: H₂O₂ oxidizes iodine to iodoso intermediates, useful in hypervalent iodine chemistry.

Comparison with Related Pyridine Derivatives

CompoundStructureKey DifferencesApplications
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide–OH at position 2Enhanced hydrogen-bonding capacityCatalysis
5-Iodo-4,6-dimethylpyridine-3-carboxylic acid–COOH instead of –CONH₂Higher acidityMetal-organic frameworks
MRS-3771 Purine core with Cl and benzylamino groupsAdenosine receptor modulationNeuropharmacology

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